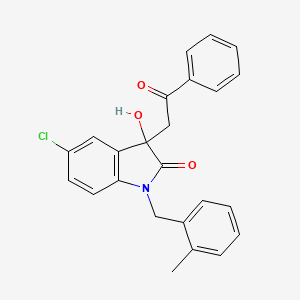![molecular formula C21H17FN2O4S2 B11617594 3-({4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B11617594.png)
3-({4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-({4-[(5Z)-5-(4-fluorobencilideno)-4-oxo-2-tio-1,3-tiazolidin-3-il]butanoyl}amino)benzoico es un complejo compuesto orgánico con la fórmula molecular C21H17FN2O4S2 Este compuesto se caracteriza por la presencia de un anillo de tiazolidinona, un grupo fluorobencilideno y una parte de ácido benzoico.
Métodos De Preparación
La síntesis del ácido 3-({4-[(5Z)-5-(4-fluorobencilideno)-4-oxo-2-tio-1,3-tiazolidin-3-il]butanoyl}amino)benzoico normalmente implica varios pasos, comenzando con materiales de partida fácilmente disponibles. El paso final implica el acoplamiento del derivado de tiazolidinona con ácido benzoico en condiciones de reacción apropiadas . Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Este compuesto sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El anillo de tiazolidinona se puede oxidar en condiciones específicas para formar sulfóxidos o sulfonas.
Reducción: El grupo carbonilo en el anillo de tiazolidinona se puede reducir para formar derivados alcohólicos.
Sustitución: El grupo fluorobencilideno puede sufrir reacciones de sustitución nucleofílica, particularmente en la posición bencílica. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
El ácido 3-({4-[(5Z)-5-(4-fluorobencilideno)-4-oxo-2-tio-1,3-tiazolidin-3-il]butanoyl}amino)benzoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a una cascada de eventos bioquímicos que dan como resultado los efectos biológicos observados . Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares al ácido 3-({4-[(5Z)-5-(4-fluorobencilideno)-4-oxo-2-tio-1,3-tiazolidin-3-il]butanoyl}amino)benzoico incluyen otros derivados de tiazolidinona y compuestos que contienen fluorobencilideno . Lo que diferencia a este compuesto es su combinación única de características estructurales, que pueden conferir actividades biológicas y reactividad química distintas. Algunos ejemplos de compuestos similares incluyen:
Propiedades
Fórmula molecular |
C21H17FN2O4S2 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
3-[4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
InChI |
InChI=1S/C21H17FN2O4S2/c22-15-8-6-13(7-9-15)11-17-19(26)24(21(29)30-17)10-2-5-18(25)23-16-4-1-3-14(12-16)20(27)28/h1,3-4,6-9,11-12H,2,5,10H2,(H,23,25)(H,27,28)/b17-11- |
Clave InChI |
GFFQDVIYYUBYKB-BOPFTXTBSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S)C(=O)O |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,5-dimethoxyphenyl)-3-(4-ethylphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11617511.png)

![(7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11617534.png)
![ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11617538.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617549.png)
![4-bromo-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B11617556.png)
![7-(3,4-Dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11617559.png)
![N-[2-(4-chlorophenyl)-1-{[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl]furan-2-carboxamide](/img/structure/B11617566.png)
![(5Z)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B11617570.png)
![ethyl 4-[4-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzoate](/img/structure/B11617573.png)
![4-butoxy-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11617577.png)
![6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11617582.png)
![(2Z)-N-(4-bromophenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11617587.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(1E)-1-phenylethylidene]amino}oxy)acetamide](/img/structure/B11617611.png)
